Sunitinib

Overview

Description

Sunitinib is an oral, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) approved for treating advanced renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors (pNETs). It primarily inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), stem cell factor receptor (KIT), and FLT3 . Its antiangiogenic and antitumor effects are mediated by blocking downstream signaling pathways critical for tumor growth and metastasis.

Preparation Methods

The synthesis of sunitinib involves several key steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields. For instance, the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, is significantly improved by using solvent-free decarboxylation . The overall yields of this compound and its salt using the optimal synthesis process are 67.3% and 40.0%, respectively .

Chemical Reactions Analysis

Sunitinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent . The major products formed from these reactions include this compound malate and other acid addition salts . Additionally, this compound can be encapsulated in PEGylated liposomes to enhance its autophagy, immunomodulation, and safety in renal cell carcinoma .

Scientific Research Applications

Indications and Approved Uses

Sunitinib is approved for several indications:

- Advanced Renal Cell Carcinoma (RCC) : First-line treatment for patients with advanced or metastatic RCC.

- Gastrointestinal Stromal Tumors (GIST) : Treatment for adult patients who have progressed on or are intolerant to imatinib.

- Pancreatic Neuroendocrine Tumors (pNET) : For unresectable locally advanced or metastatic disease.

- Adjuvant Treatment : For high-risk recurrent RCC following nephrectomy .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound across various cancer types. Below is a summary table highlighting key clinical trial findings:

| Study | Indication | Phase | Outcome |

|---|---|---|---|

| Motzer et al. (2005) | RCC | III | Improved progression-free survival |

| Demetri et al. (2005) | GIST | II | Significant tumor response rates |

| Miller et al. (2005) | Advanced solid tumors | II | Demonstrated antitumor activity |

| O'Day et al. (2008) | pNET | II | Favorable safety profile and efficacy |

Case Study 1: Advanced RCC

A 62-year-old male patient with metastatic RCC was treated with this compound after progression on cytokine therapy. The patient exhibited a significant reduction in tumor size after 12 weeks of treatment, with manageable side effects including hypertension and fatigue.

Case Study 2: GIST

A 45-year-old female diagnosed with GIST showed resistance to imatinib. Following the initiation of this compound therapy, imaging studies revealed a partial response, with a notable decrease in tumor burden over six months.

Pharmacokinetics

This compound is administered orally and has a half-life that allows for once-daily dosing. The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to active metabolites that contribute to its pharmacological effects .

Adverse Effects

Common adverse effects associated with this compound include:

- Hypertension

- Fatigue

- Diarrhea

- Nausea

- Skin rash

These side effects are generally manageable but require monitoring during treatment .

Mechanism of Action

Sunitinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and the proto-oncogene cKIT . These receptors are involved in tumor growth, pathologic angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to tumor shrinkage and reduced blood supply to the tumor .

Comparison with Similar Compounds

Comparison with Approved Therapies

Everolimus

Everolimus, an mTOR inhibitor, is used in advanced pNETs. An indirect comparison of everolimus and sunitinib in pNETs revealed:

- Progression-free survival (PFS) and overall survival (OS) were statistically similar between the two drugs.

- Everolimus showed a lower hazard of death compared to placebo with crossover to this compound (HR: 0.67; 95% CI: 0.45–0.99) .

- Limitations: Early termination of the this compound trial may have biased PFS results in favor of this compound .

Table 1: Clinical Comparison of this compound and Everolimus

Bevacizumab + Interferon-α (IFN)

In metastatic RCC, an indirect comparison of this compound and bevacizumab + IFN showed:

- This compound had superior PFS (HR: 0.75; 95% CI: 0.60–0.93) .

- Bevacizumab + IFN was associated with higher toxicity (e.g., hypertension, proteinuria) .

Structural and Functional Analogs

SU 11652

- A structural analog of this compound with similar VEGFR/PDGFR inhibition.

- Both compounds share a common indolin-2-one scaffold but differ in side-chain modifications .

- Limited clinical data exist, but preclinical studies suggest comparable efficacy in RCC and GIST .

Staurosporine Derivatives

- Compounds like Lestaurtinib and KT 5720 are highly promiscuous kinase inhibitors.

- Unlike this compound, they lack target specificity, leading to off-target effects and reduced therapeutic utility .

Experimental Compounds and Prodrugs

Oxindole-Based Derivatives (Compounds 9i, 9j, 11b, etc.)

- In silico studies demonstrated superior binding energy (-9.2 to -10.1 kcal/mol) compared to this compound (-8.5 kcal/mol) at VEGFR-2 .

- Compound 9i formed two hydrogen bonds with Glu170 and Met172, enhancing stability in the kinase active site .

- SwissADME predictions showed 60–93% similarity to this compound in kinase inhibition profiles .

Table 2: Experimental Compounds vs. This compound

Prodrugs (AST-003)

- AST-003 , a carboxylesterase-activated prodrug of this compound, reduces tissue distribution and toxicity.

- In murine models, AST-003 showed equivalent antitumor efficacy but lower organ toxicity (e.g., reversible weight loss vs. irreversible stunting with this compound) .

Biological Activity

Sunitinib malate, commonly known as this compound, is a multitargeted receptor tyrosine kinase (RTK) inhibitor primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs). This compound has garnered attention due to its unique mechanism of action, which involves the inhibition of multiple RTKs implicated in tumor growth and angiogenesis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, pharmacokinetics, and safety profile.

This compound exerts its effects by inhibiting several key RTKs:

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) : These receptors are crucial for angiogenesis.

- Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ) : Involved in cell proliferation and survival.

- Stem Cell Factor Receptor (KIT) : Plays a significant role in hematopoiesis and germ cell development.

- Fms-Like Tyrosine Kinase-3 (FLT3) : Associated with hematological malignancies.

The inhibition of these receptors leads to reduced tumor vascularization and growth, ultimately resulting in apoptosis of cancer cells. In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation driven by VEGF and PDGF pathways .

Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its active metabolite, SU012662. The pharmacokinetic profile includes:

- Half-life : Approximately 40 to 60 hours for this compound and 80 to 110 hours for SU012662.

- Volume of Distribution : The apparent volume is around 2230 L.

- Protein Binding : High binding affinity with human plasma proteins (95% for this compound and 90% for SU012662).

- Elimination Route : Predominantly excreted via feces (61%), with renal elimination accounting for 16% .

Efficacy in Clinical Studies

This compound's clinical efficacy has been well-documented through numerous trials:

Key Clinical Trials

| Study Type | Population | Treatment | Objective Response Rate | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|---|---|

| Phase II | mRCC | 50 mg/day | 40% | 11 months | Not specified |

| Phase III | Treatment-naïve mRCC patients | 50 mg/day vs. IFN | 31% vs. 13% | 11 months vs. 5 months | 26.4 months vs. 21.0 months |

| Expanded Access Trial | mRCC | Varies | 16% | 9.4 months | 18.7 months |

The pivotal Phase III trial established this compound as a standard first-line treatment for mRCC, demonstrating significantly longer PFS compared to interferon therapy .

Safety Profile

While this compound is effective, it is associated with several adverse effects:

- Common Side Effects : Fatigue, diarrhea, hypertension, hand-foot syndrome.

- Serious Adverse Events : Cardiac events (QT prolongation), hematological toxicities (thrombocytopenia), and hepatic dysfunction.

In clinical trials, grade 3 or higher adverse events were reported in a significant percentage of patients, necessitating careful monitoring during treatment .

Case Studies

Several case studies have illustrated the real-world effectiveness and safety of this compound:

- Case Study A : A patient with advanced mRCC treated with this compound exhibited a complete response after six months of therapy, highlighting its potential for significant tumor reduction.

- Case Study B : A cohort study involving elderly patients showed that while efficacy was maintained, the incidence of adverse events was higher compared to younger populations.

These case studies emphasize the importance of patient selection and monitoring in optimizing treatment outcomes with this compound.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of sunitinib, and how should researchers validate their inhibition in preclinical models?

this compound is a multi-targeted tyrosine kinase inhibitor (TKI) with nanomolar potency against VEGFR, PDGFR, KIT, FLT3, and RET. To validate target inhibition, researchers should:

- Use phosphorylation assays (e.g., Western blot) to confirm blockade of downstream signaling pathways (e.g., VEGFR2 phosphorylation in endothelial cells).

- Employ xenograft models (e.g., colon cancer, renal carcinoma) to correlate target inhibition with tumor regression .

- Include positive controls (e.g., SU5416 or SU6668) to compare pharmacodynamic profiles .

Q. How should in vitro experiments be designed to assess this compound’s efficacy in chemotherapy-resistant cancers?

- Use dose-response curves (0.1–10 μM) in resistant cell lines (e.g., cisplatin-resistant bladder cancer KK47/DDP20) to quantify IC50 values.

- Combine proliferation assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 cleavage) to distinguish cytostatic vs. cytotoxic effects.

- Validate findings in paired parental and resistant lines to isolate resistance mechanisms .

Q. What key endpoints should be prioritized in phase 3 trials comparing this compound to other therapies?

- Primary endpoint: Progression-free survival (PFS), validated via RECIST criteria and centralized radiological review.

- Secondary endpoints: Objective response rate (ORR), overall survival (OS), and quality-of-life metrics (e.g., EORTC QLQ-C30).

- Reference the Motzer et al. (2007) trial design, which demonstrated a median PFS of 11 months for this compound vs. 5 months for interferon-alfa in metastatic renal cell carcinoma (mRCC) .

Advanced Research Questions

Q. How can researchers resolve conflicting clinical data when comparing this compound to newer TKIs (e.g., cabozantinib) in specific subgroups?

- Perform subgroup analyses based on biomarker status (e.g., MET-positive vs. MET-negative tumors).

- Use hazard ratios (HRs) stratified by molecular profiles; for example, cabozantinib showed HR = 0.32 in MET-positive mRCC vs. HR = 0.67 in MET-negative subgroups compared to this compound .

- Conduct meta-analyses with adjusted crossover biases (e.g., rank-preserving structural failure time models) to account for treatment-switching .

Q. What methodologies are recommended to analyze this compound-induced intratumoral heterogeneity (ITH) in metastatic tumors?

- Multi-region sampling (≥5 samples per tumor) for genomic (aCGH) and transcriptomic (RNA-seq) profiling.

- Quantify protein heterogeneity via reverse-phase protein arrays (RPPA) focusing on this compound targets (e.g., CAIX, VHL).

- Compare treated vs. untreated cohorts using unsupervised clustering and supervised driver mutation analyses .

Q. How should researchers design studies to investigate this compound’s combinatorial effects with immune checkpoint inhibitors?

- Preclinical: Use syngeneic mouse models (e.g., RENCA) to assess tumor-infiltrating lymphocytes (TILs) via flow cytometry.

- Clinical: Leverage translational endpoints in trials (e.g., PD-L1 expression, cytokine profiling) to identify synergistic mechanisms.

- Reference Stewart et al. (2015), which highlights this compound’s stromal remodeling effects as a rationale for combination therapies .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches address crossover biases in this compound survival analyses?

- Apply rank-preserving structural failure time (RPSFT) models to adjust for patients switching from control arms (e.g., placebo to this compound).

- Report both intention-to-treat and per-protocol analyses to validate robustness .

Q. How should contradictory findings between preclinical and clinical studies be reconciled?

- Conduct dose-escalation studies in animal models to mirror human pharmacokinetics (e.g., 50 mg/day oral dosing in 4-week cycles).

- Use patient-derived xenografts (PDXs) to bridge translational gaps.

- Reconcile discordant biomarkers (e.g., FLT3 inhibition in AML preclinical models vs. limited clinical efficacy) via phosphoproteomic profiling .

Properties

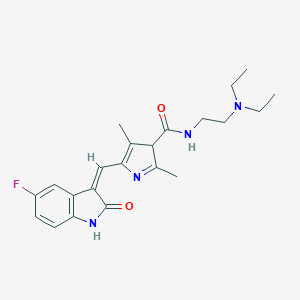

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L | |

| Record name | Sunitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sunitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays., Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo., Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo., ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ..., Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity., For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page. | |

| Record name | Sunitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sunitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange solid | |

CAS No. |

557795-19-4 | |

| Record name | Sunitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557795-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunitinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 557795-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUNITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sunitinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sunitinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.